molecular formula C8H11N3S B064230 1-(2-(Pyridin-2-yl)ethyl)thiourea CAS No. 180403-26-3

1-(2-(Pyridin-2-yl)ethyl)thiourea

Cat. No. B064230
M. Wt: 181.26 g/mol
InChI Key: LDLXTZMRWVQZJV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(2-(Pyridin-2-yl)ethyl)thiourea and related compounds involves multiple steps, including protection of carboxylic acids, cyclization reactions, and interactions with different reagents. Elladiou and Patrickios (2012) demonstrated the use of 2-(pyridin-2-yl)ethanol as a protecting group for methacrylic acid, showcasing a method for synthesizing polymers with potential for further modification into poly(methacrylic acid) segments (Elladiou & Patrickios, 2012). Additionally, the reaction of amino esters with phenylisothiocyanate has been used to create thiourea derivatives, as explored in the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles by El-kashef et al. (2010) (El-kashef et al., 2010).

Molecular Structure Analysis

The molecular and crystal structures of thiourea derivatives and related compounds have been extensively studied. Böck et al. (2020) provided a detailed structural characterization of polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, highlighting the diversity in intermolecular hydrogen bonding patterns and crystal packing (Böck et al., 2020).

Chemical Reactions and Properties

1-(2-(Pyridin-2-yl)ethyl)thiourea participates in various chemical reactions, demonstrating its role as a corrosion inhibitor and in the formation of protective layers on metal surfaces. Zhang et al. (2018) described its efficacy in inhibiting mild steel corrosion in acidic media, supported by electrochemical and surface studies (Zhang et al., 2018).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application in various fields. The polymorphic forms and crystal packing of these compounds, as discussed by Böck et al. (2020), play a significant role in determining their physical behavior (Böck et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-(2-(Pyridin-2-yl)ethyl)thiourea, such as reactivity, stability under different conditions, and interactions with metals, are essential for understanding its potential applications. The study by Zhang et al. (2018) on its corrosion inhibition properties provides insight into its chemical behavior in acidic environments (Zhang et al., 2018).

Scientific Research Applications

Anti-Fibrosis Activity

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
  • Methods of Application: The compounds were synthesized and their biological activities were evaluated against HSC-T6 .
  • Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Synthesis of Heterocyclic Compounds

  • Scientific Field: Organic Chemistry
  • Application Summary: Thioureas have gained attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds .
  • Methods of Application: The reaction mechanism can be understood via the nucleophilic addition of amino group on the intermediate 1 to give compound 2 which undergoes heterocyclization in two different routes to yield 5 .
  • Results: The 1 H-NMR of compound 4 indicates one labile hydrogen which confirms the mercaptotriazole form rather thantriazolethione one .

Anti-HIV Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Certain 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives have emerged as promising anti-HIV agents .
  • Methods of Application: The compounds were synthesized and their anti-HIV activity was evaluated .
  • Results: The study found that these thiourea derivatives showed potential as anti-HIV agents .

Antioxidant and Anti-Inflammatory Activities

  • Scientific Field: Pharmacology
  • Application Summary: Some thiourea derivatives have been studied for their antioxidant and anti-inflammatory activities .
  • Methods of Application: The compounds were synthesized and their antioxidant and anti-inflammatory activities were evaluated .
  • Results: The study found that these thiourea derivatives showed potential as antioxidant and anti-inflammatory agents .

Coordination Chemistry

  • Scientific Field: Inorganic Chemistry
  • Application Summary: Thioureas have gained attention because of their use in the synthesis of several important heterocyclic compounds and their coordination chemistry toward metal ions .
  • Methods of Application: The compounds were synthesized and their coordination chemistry was studied .
  • Results: The study found that these thiourea derivatives showed potential in complex formation and as heterocycle synthons .

properties

IUPAC Name

2-pyridin-2-ylethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLXTZMRWVQZJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50630952
Record name N-[2-(Pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pyridin-2-yl)ethyl]thiourea

CAS RN

180403-26-3
Record name N-[2-(Pyridin-2-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50630952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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